1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a chemical compound that has garnered significant attention in scientific research due to its potential biological activities and therapeutic applications. This compound features a unique structure that combines a pyrrolidine-2,5-dione ring with an azetidine moiety and a phenylpropanoyl group, making it a subject of interest in various fields of study.
Preparation Methods
The synthesis of 1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine-2,5-dione ring followed by the introduction of the azetidine and phenylpropanoyl groups. The synthetic routes and reaction conditions can vary, but common methods include:
Ring Construction: The pyrrolidine-2,5-dione ring can be synthesized from cyclic or acyclic precursors under specific reaction conditions.
Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the azetidine and phenylpropanoyl groups.
Industrial Production: Industrial methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of novel molecules with potential biological activities.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins, enzymes, or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine-2,5-dione ring but differ in their substituents.
Azetidine Derivatives: Compounds with azetidine moieties that have different functional groups.
Phenylpropanoyl Compounds: Molecules with phenylpropanoyl groups but different core structures.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
1-[1-(3-phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-14(7-6-12-4-2-1-3-5-12)17-10-13(11-17)18-15(20)8-9-16(18)21/h1-5,13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGMILINLXSPDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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